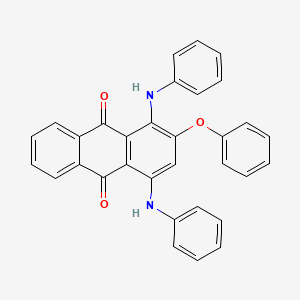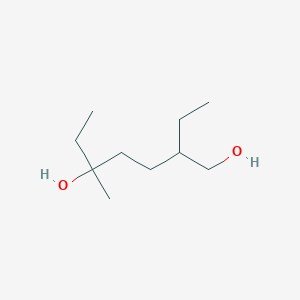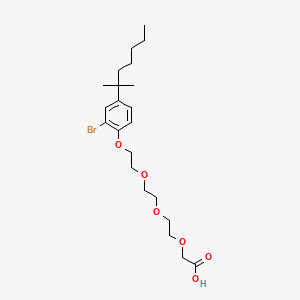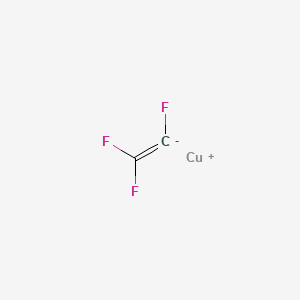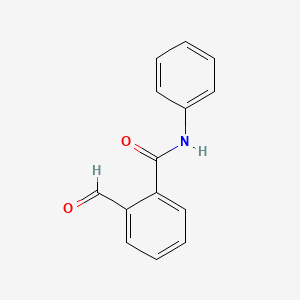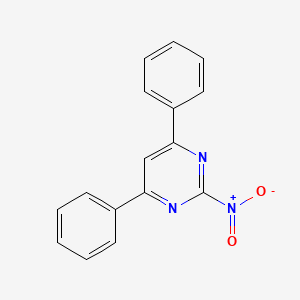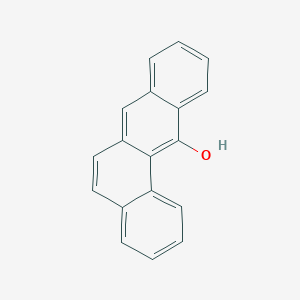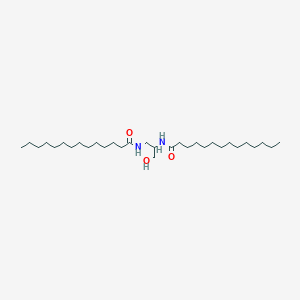
N,N'-(3-Hydroxypropane-1,2-diyl)ditetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide: is a chemical compound characterized by the presence of two tetradecanamide groups linked through a 3-hydroxypropane-1,2-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide typically involves the reaction of tetradecanoic acid with 3-hydroxypropane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions between amides and biological molecules. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug design and development.
Industry: In industrial applications, N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism by which N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- N,N’-(2-Hydroxypropane-1,3-diyl)ditetradecanamide
- N,N’-(3-Hydroxypropane-1,2-diyl)dihexadecanamide
- N,N’-(3-Hydroxypropane-1,2-diyl)dioctadecanamide
Uniqueness: N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
108861-06-9 |
|---|---|
Fórmula molecular |
C31H62N2O3 |
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
N-[3-hydroxy-2-(tetradecanoylamino)propyl]tetradecanamide |
InChI |
InChI=1S/C31H62N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(35)32-27-29(28-34)33-31(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,34H,3-28H2,1-2H3,(H,32,35)(H,33,36) |
Clave InChI |
PFCSGHBSJUYUOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(CO)NC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)

![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
